molecular formula C16H25NO5S B2821131 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2194844-65-8

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2821131
CAS RN: 2194844-65-8
M. Wt: 343.44
InChI Key: KFQNRKDUUKKZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide”, there are general methods for the synthesis of piperazine derivatives, which might be relevant given the structure of the compound . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide” is not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide” are not explicitly mentioned in the search results .

Scientific Research Applications

COX-2 Inhibition for Arthritis and Pain Management

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives identified a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is undergoing phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, showing the therapeutic potential of sulfonamide derivatives in inflammation and pain management Hiromasa Hashimoto et al., 2002.

Electrochemical and Spectroelectrochemical Properties

Another study reported on novel peripherally octa-substituted metallophthalocyanines, including a specific sulfonamide derivative, demonstrating their electrochemical and spectroelectrochemical properties which could be relevant in various fields such as materials science and catalysis H. Kantekin et al., 2015.

Rhodium-Catalyzed Cyanation

Research on the efficient and selective rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using an environmentally benign sulfonamide as a cyanating reagent highlighted its potential in synthetic chemistry for producing diverse substituted acrylonitriles Manthena Chaitanya & P. Anbarasan, 2015.

Computational Study on Sulfonamide Molecules

A comprehensive computational study on a newly synthesized sulfonamide molecule provided insights into its structural, electronic properties, and interactions with proteins, illustrating the compound's potential in biochemistry and pharmacology P. Murthy et al., 2018.

Hydrodeoxygenation for Biomass Conversion

Investigation into the catalytic conversion of anisole to gasoline-range molecules over a bifunctional Pt/HBeta catalyst showcased the application of sulfonamides in enhancing hydrodeoxygenation, a key process in biomass conversion to fuels Xinli Zhu et al., 2011.

Mechanism of Action

The mechanism of action of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide” is not specified in the search results .

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-13-5-6-14(21-2)15(11-13)23(19,20)17-12-16(22-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNRKDUUKKZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.